molecular formula C16H13ClN2OS B2955037 5-[(2-CHLOROPHENYL)METHYL]-2-IMINO-3-PHENYL-1,3-THIAZOLIDIN-4-ONE CAS No. 1396568-50-5

5-[(2-CHLOROPHENYL)METHYL]-2-IMINO-3-PHENYL-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B2955037
CAS No.: 1396568-50-5
M. Wt: 316.8
InChI Key: UVAOXTRNBJLQQE-UHFFFAOYSA-N
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Description

5-[(2-CHLOROPHENYL)METHYL]-2-IMINO-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that contains a thiazolidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the thiazolidine ring, along with the chlorophenyl and phenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-CHLOROPHENYL)METHYL]-2-IMINO-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of 2-chlorobenzylamine with thiourea and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidine ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-CHLOROPHENYL)METHYL]-2-IMINO-3-PHENYL-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.

    Chlorophenyl derivatives: Compounds containing the chlorophenyl group but different core structures.

Uniqueness

5-[(2-CHLOROPHENYL)METHYL]-2-IMINO-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is unique due to the combination of its thiazolidine ring, chlorophenyl, and phenyl groups, which contribute to its distinct chemical properties and biological activities

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-2-imino-3-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c17-13-9-5-4-6-11(13)10-14-15(20)19(16(18)21-14)12-7-2-1-3-8-12/h1-9,14,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAOXTRNBJLQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=N)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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